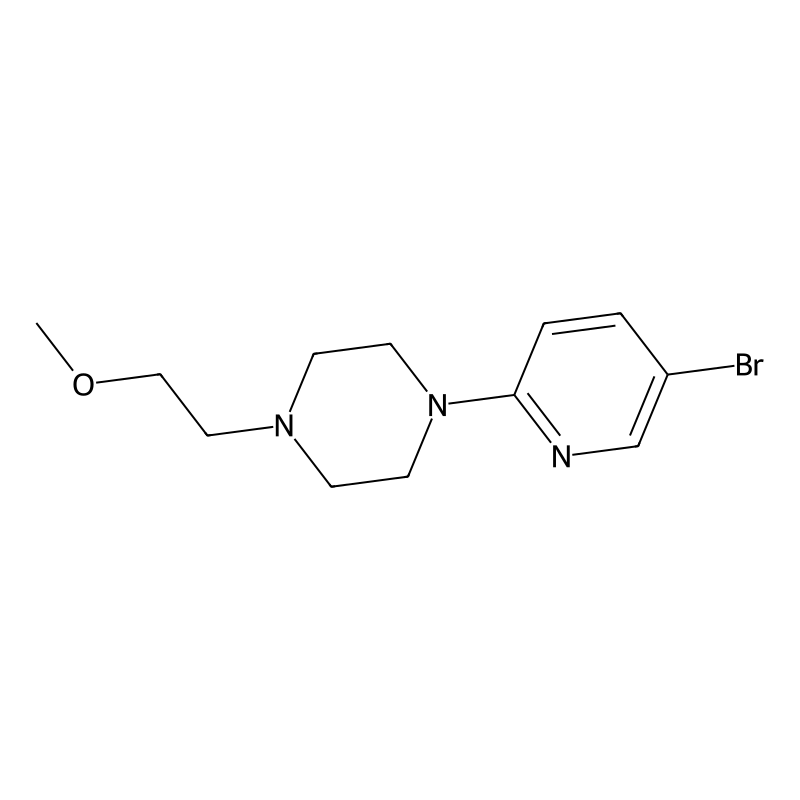1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Information regarding the origin and specific significance of 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine in scientific research is currently limited. There is no extensive research documented for this specific molecule. However, the presence of a piperazine ring and a pyridyl group suggests potential interest in its biological activity. Piperazine derivatives are known for their diverse pharmacological properties, while brominated pyridines can play a role in medicinal chemistry [, ].
Molecular Structure Analysis
1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine consists of two key cyclic moieties: a six-membered piperazine ring and a six-membered pyridine ring with a bromine atom attached at the 5th position. An ethyl group with a methoxy functional group (CH3OCH2CH2-) is linked to the 4th position of the piperazine ring.
Notable aspects of the structure include:
- The presence of a secondary amine (NH) in the piperazine ring, which can participate in hydrogen bonding and act as a basic site.
- The aromatic character of both the pyridine and piperazine rings, which contributes to their stability and potential for interaction with other aromatic molecules.
- The electron-withdrawing effect of the bromine atom on the pyridine ring, which might influence its reactivity.
Chemical Reactions Analysis
- Alkylation: The secondary amine of the piperazine ring could undergo alkylation reactions with suitable alkylating agents.
- Acylation: The amine group could also react with acylating agents to form amides.
- Substitution reactions: The bromine atom on the pyridine ring might be susceptible to nucleophilic substitution reactions depending on the reaction conditions.
There is no documented information regarding the mechanism of action of 1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine.
- Secondary amine: The secondary amine group might have mild irritant properties.
- Bromine: The presence of bromine suggests potential for similar hazards associated with other brominated compounds, which can irritate skin and eyes upon contact.
Potential Therapeutic Applications
-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine, also known as BPP, is a chemical compound that has garnered interest for its potential therapeutic applications. Studies suggest it may hold promise in various areas, though much research is still ongoing.
- Antimicrobial Activity: Some research indicates BPP may possess antimicrobial properties. For instance, a study published in the journal "Molecules" explored its potential as an antibacterial agent. The findings suggest BPP exhibited activity against certain bacterial strains [].
Environmental Applications
BPP is also being investigated for its potential applications in environmental fields.








